![molecular formula C14H10Cl3NO2S B2893221 2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide CAS No. 339107-87-8](/img/structure/B2893221.png)

2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide, commonly known as sulfachlorpyridazine (SCP), is a synthetic antibiotic that is used to treat bacterial infections. It belongs to the class of drugs known as sulfonamides, which are antibiotics that act by inhibiting bacterial growth. SCP is usually administered orally or intravenously, and it has been used for a variety of infections, including urinary tract infections, bronchitis, and skin infections.

Scientific Research Applications

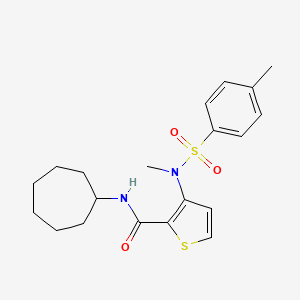

Structural Elucidation and Synthesis

Research has been dedicated to understanding the structural elements essential for selectivity across monoamine transporters, using analogues of modafinil. This includes exploring substitutions on diphenyl rings to improve binding affinity and selectivity, contributing to the development of potential treatments for psychostimulant abuse (Okunola-Bakare et al., 2014). Additionally, the thermal degradation of modafinil and its analogues during gas chromatography-mass spectrometry analysis has been studied, revealing key degradation products and their implications for routine analysis (Dowling et al., 2017).

Neurochemical Mechanisms

Investigations into modafinil's neurochemical substrates have highlighted its occupancy of dopamine and norepinephrine transporters in vivo, suggesting a mechanism of action involving modulation of these transporters (Madras et al., 2006). This provides a foundation for understanding its potential in treating disorders beyond narcolepsy.

Enantioselective Synthesis

The enantioselective synthesis of modafinil using chiral complexes of titanium and diethyltartarate highlights advanced methodologies in producing modafinil with specific optical activities, offering insights into the synthesis of pharmacologically active enantiomers (Taghizadeh et al., 2016).

Antiviral and Antimicrobial Properties

Research into novel derivatives of modafinil-like compounds has explored their antiviral and antimicrobial properties, opening avenues for the development of new therapeutic agents against various pathogens (Ghosh et al., 2008).

Asymmetric Synthesis and Nanocatalysis

The use of functionalized silica-based mesoporous MCM-41 as a novel nanocatalyst for the asymmetric sulfoxidation of sulfides, including the synthesis of modafinil and its derivatives, showcases the integration of nanotechnology in pharmaceutical synthesis. This approach not only enhances yield but also contributes to the green chemistry paradigm by offering a sustainable synthesis route (Taghizadeh, 2017).

properties

IUPAC Name |

2-(2-chlorophenyl)sulfinyl-N-(2,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl3NO2S/c15-9-5-6-12(11(17)7-9)18-14(19)8-21(20)13-4-2-1-3-10(13)16/h1-7H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUCLUQSANKZTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2893138.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2893139.png)

![3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2893142.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2893143.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2893144.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2893149.png)

![1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2893151.png)

![Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2893152.png)

![6-butyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2893153.png)

![N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2893158.png)